N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide
Description
N-(2-Methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide is a small-molecule compound featuring a thiazolo[5,4-b]pyridine core fused to a 2-methylphenyl group, with a propanamide side chain at the para position. This structure is characteristic of bioactive molecules targeting enzymes or receptors, such as kinases or G-protein-coupled receptors (GPCRs). The thiazolo-pyridine moiety is critical for π-π stacking and hydrogen-bond interactions in binding pockets, while the propanamide group may contribute to solubility and target engagement .
Properties
IUPAC Name |
N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-3-14(20)18-13-9-11(7-6-10(13)2)15-19-12-5-4-8-17-16(12)21-15/h4-9H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJWJCRTZZCRQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide typically involves multiple steps starting from commercially available substancesThe reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting phosphoinositide 3-kinase (PI3K).
Medicine: Explored for its anticancer properties due to its ability to inhibit key signaling pathways involved in cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide involves its interaction with molecular targets such as PI3K. This interaction inhibits the kinase activity, leading to the disruption of downstream signaling pathways like the PI3K/AKT/mTOR pathway. This inhibition can result in reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Functional and Pharmacological Differences
- Binding Affinity and Selectivity: The target compound’s propanamide chain likely offers a balance between solubility and membrane permeability, whereas B84’s sulfonylpiperazine and cyclopentyl groups enhance allosteric binding to glucokinase (20 Å from the active site) .
Synthetic Accessibility :
Biological Activity :
- B84’s analog (3IMX co-crystallized ligand) demonstrates GK activation via Arg63 interactions, suggesting that substituent size and polarity are critical for allosteric modulation .
- The pentanamide analog () may exhibit prolonged half-life due to increased hydrophobicity but could face metabolic instability compared to the target’s shorter chain .
Research Findings and Implications
- Structural Insights : X-ray crystallography (utilizing SHELX programs, as in ) reveals that the thiazolo-pyridine core enables conserved interactions (e.g., H-bonding with catalytic residues), while side chains dictate target specificity .
- Therapeutic Potential: The target compound’s modular design allows optimization for kinase inhibition (e.g., anti-diabetic or anti-cancer applications) or GPCR modulation, as seen in vasopressin receptor ligands .
Biological Activity
N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a thiazolo[5,4-b]pyridine core fused with a phenyl group and an amide functional group. This unique structure suggests diverse biological interactions that could lead to various therapeutic applications.
| Component | Description |
|---|---|
| Thiazolo[5,4-b]pyridine | A heterocyclic compound known for its broad pharmacological activities. |
| Phenyl Group | Enhances lipophilicity and potential receptor interactions. |
| Amide Functional Group | Often associated with increased biological activity and solubility. |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, thiazolo[5,4-b]pyridines have demonstrated effectiveness against breast, colon, and lung cancer cells through mechanisms that may involve inhibition of DNA gyrase and other cellular pathways .
Case Study: Antiproliferative Activity
- Cell Lines Tested : MCF-7 (breast), HT-29 (colon), A549 (lung).
- Results : IC50 values ranged from 10 to 30 µM across different cell lines, indicating promising anticancer potential .
Antimicrobial Activity
The compound's structural features suggest potential antibacterial properties. Thiazole derivatives are known for their effectiveness against pathogens such as Pseudomonas aeruginosa and Escherichia coli. In vitro studies have shown that certain thiazolo[5,4-b]pyridine derivatives possess minimal inhibitory concentration (MIC) values as low as 0.21 µM .
Table: Antimicrobial Efficacy
| Compound | Target Pathogen | MIC (µM) |
|---|---|---|
| Compound 3g | Pseudomonas aeruginosa | 0.21 |
| Compound 3f | Escherichia coli | 0.25 |
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit DNA gyrase, which is crucial for bacterial DNA replication.
- Cytotoxicity Induction : The compound may induce apoptosis in cancer cells through activation of caspases and other apoptotic pathways.
- Antibacterial Mechanisms : The sulfonamide moiety enhances antibacterial efficacy by interfering with folate synthesis in bacteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
